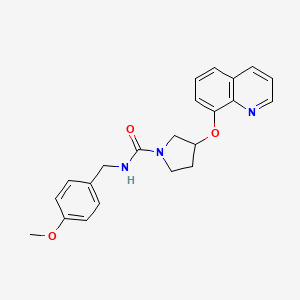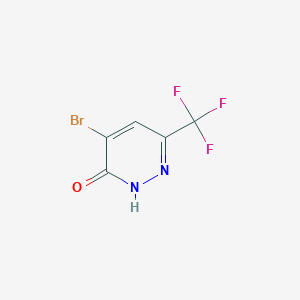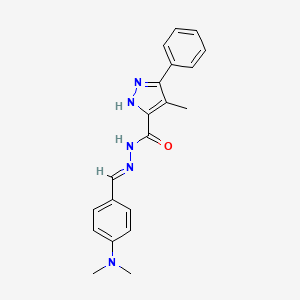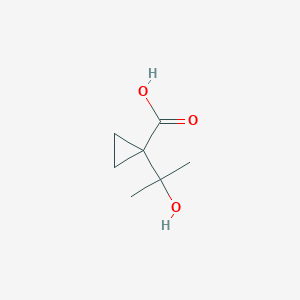
Cyclopropanecarboxylic acid, 1-(1-hydroxy-1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cyclopropanecarboxylic acid, 1-(1-hydroxy-1-methylethyl)-” is a hydroxycarboxylic acid that can enhance the topical actions of therapeutic agents . It is also known as 1-Hydroxy-1-cyclopropanecarboxylic acid .
Synthesis Analysis
The synthesis of this compound involves heating the reaction solution to 30 °C in an oil bath and reacting for 12 hours. After the reaction is complete, it is cooled to room temperature and the pH of the reaction is adjusted to 5-6 with aqueous hydrochloric acid (2N). The solution is then extracted three times with ethyl acetate (3 * 5L), the organic phases are combined, dried over anhydrous magnesium sulfate, filtered, and the organic phase is concentrated to obtain the target compound .Molecular Structure Analysis
The molecular formula of “Cyclopropanecarboxylic acid, 1-(1-hydroxy-1-methylethyl)-” is C4H5O3 . The InChI Key is GQXURJDNDYACGE-UHFFFAOYSA-M . The SMILES string is OC1(CC1)C([O-])=O .Physical and Chemical Properties Analysis
“Cyclopropanecarboxylic acid, 1-(1-hydroxy-1-methylethyl)-” is a white to yellow to beige powder . It has a melting point of 108-110 °C (lit.) . The compound is titrated with NaOH and is >=96.0% .Applications De Recherche Scientifique
Inhibition of Ethylene Production in Fruits :
- Cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA), which are structurally related to cyclopropanecarboxylic acids, inhibit wound ethylene produced by tomato fruit discs (Dourtoglou & Koussissi, 2000).
Synthesis of Bioactive Compounds :
- Cyclopropanecarboxylic acid derivatives have been used in the synthesis of hydropyrido[1,2-a]indole-6(7H)-ones, showcasing their utility in organic synthesis (Patil et al., 2011).
- The synthesis of conformationally restricted analogues of histamine utilizing cyclopropane rings demonstrates their role in developing biologically active compounds (Kazuta et al., 2002).
Agricultural Applications :
- Cyclopropanecarboxylic acid derivatives exhibit herbicidal and fungicidal activities, highlighting their potential in agriculture (Tian et al., 2009).
Polymer Science :
- Cyclopropanecarboxylic acid has been utilized in the synthesis of polymethacrylate with cyclopropane rings as side groups, indicating its relevance in polymer chemistry (Vretik & Ritter, 2006).
Biological Studies :
- Research has been conducted on the biological activities of natural compounds containing cyclopropane moieties, including antimicrobial and antitumor properties (Coleman & Hudson, 2016).
Chemical Synthesis Methodologies :
- Cyclopropanecarboxylic acid derivatives are used in various chemical synthesis methods, such as in the synthesis of 1-(diethoxyphosphoryl)cyclopropanecarboxylates (Krawczyk et al., 2010).
Stress Mitigation in Plants :
- Studies on 1-aminocyclopropane-1-carboxylic acid deaminase producing rhizobacteria indicate the role of cyclopropane-containing compounds in mitigating stress in plants (Tiwari et al., 2018).
Safety and Hazards
“Cyclopropanecarboxylic acid, 1-(1-hydroxy-1-methylethyl)-” is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, meaning it can cause skin and eye irritation and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Cyclopropane-containing compounds are known to have unique structural and chemical properties that make them attractive in the fields of synthetic and pharmaceutical chemistry .
Mode of Action
Cyclopropane-containing compounds are known to interact with various biological targets due to their unique structural motif .
Biochemical Pathways
Cyclopropane-containing compounds are widespread in natural products and are usually essential for biological activities . The biosynthesis of cyclopropane involves diverse strategies, and the enzymes forming cyclopropane (cyclopropanases) have been studied over the last two decades . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Pharmacokinetics
The compound has a predicted boiling point of 2674±130 °C, a predicted density of 1296±006 g/cm3, and a predicted pKa of 468±020 . These properties may influence its bioavailability.
Result of Action
Cyclopropane-containing compounds are known to have diverse biological activities due to their unique structural motif .
Propriétés
IUPAC Name |
1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(2,10)7(3-4-7)5(8)9/h10H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJSPPJQFKZBMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1(CC1)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(Trifluoromethoxy)phenyl]methyl acetate](/img/structure/B2372563.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide](/img/structure/B2372566.png)
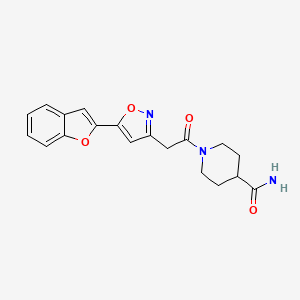
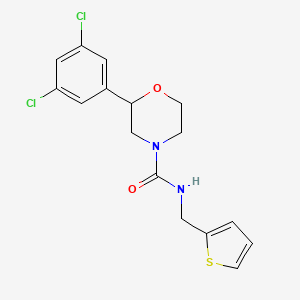
![Ethyl benzo[f]quinoline-6-carboxylate](/img/structure/B2372570.png)
![4-methoxy-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2372571.png)
![(2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2372572.png)
![Methyl 5-[(6-oxo-3-thiophen-2-ylpyridazin-1-yl)methyl]furan-2-carboxylate](/img/structure/B2372575.png)
![3-[4-(dimethylamino)phenyl]-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide](/img/structure/B2372577.png)
![7-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2372579.png)
![Ethyl 9-bromo-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2372580.png)
